

A-419259 Trihydrochloride: A Technical Guide to its Discovery and Chemical Synthesis

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Compound of Interest

Compound Name: A 419259 trihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological evaluation of A-419259 trihydrochloride, a potent inhibitor of Src family kinases. The information is compiled from seminal research and presented for a scientific audience to facilitate further investigation and application in drug development.

Discovery and Core Properties

A-419259 trihydrochloride was identified as a second-generation pyrrolo[2,3-d]pyrimidine derivative with potent and selective inhibitory activity against Src family kinases (SFKs).^[1] Its discovery was a significant step in understanding the role of these kinases in oncogenesis, particularly in the context of Chronic Myeloid Leukemia (CML).

Chemical Identity:

Property	Value
Chemical Name	7-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride
Molecular Formula	C ₂₉ H ₃₄ N ₆ O · 3HCl
Molecular Weight	592.01 g/mol
CAS Number	1435934-25-0

Mechanism of Action: Inhibition of Src Family Kinases

A-419259 is an ATP-competitive inhibitor that targets the kinase domain of Src family members. [1] In the context of CML, the Bcr-Abl fusion protein is the primary driver of leukemogenesis. Bcr-Abl constitutively activates several downstream signaling pathways that promote cell proliferation and survival, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[2][3][4][5][6]

Src family kinases, particularly Hck, Lyn, and Fyn, act as crucial collaborators with Bcr-Abl in signal transduction.[2][7][8] They are activated by Bcr-Abl and, in turn, contribute to the activation of key downstream effectors like STAT5 and Erk.[1][9] A-419259 exerts its anti-leukemic effects by inhibiting these Src family kinases, thereby disrupting the Bcr-Abl signaling network and inducing apoptosis and cell cycle arrest in cancer cells.[1]

Below is a diagram illustrating the signaling pathway affected by A-419259.

Bcr-Abl and Src Kinase Signaling Pathway Inhibition by A-419259.

Chemical Synthesis

While it is established that A-419259 trihydrochloride is a synthetic compound, a detailed, step-by-step experimental protocol for its synthesis is not publicly available in the referenced scientific literature. The general synthesis of the pyrrolo[2,3-d]pyrimidine core often involves multi-step reactions, including Buchwald-Hartwig C-N cross-coupling reactions.

Quantitative Biological Data

The inhibitory activity of A-419259 has been quantified against various kinases and its effects on cancer cell lines have been determined.

Table 1: In Vitro Kinase Inhibitory Activity of A-419259

Target Kinase	IC ₅₀ (nM)
Hck	0.43
Src	9
Lck	3
Lyn	3

Table 2: Cellular Activity of A-419259

Cell Line	Cancer Type	Effect	IC ₅₀ (μM)
K-562	Chronic Myeloid Leukemia (Ph+)	Inhibition of Proliferation	0.1 - 0.3
K-562	Chronic Myeloid Leukemia (Ph+)	Induction of Apoptosis	Potent at ≥ 0.1
Meg-01	Chronic Myeloid Leukemia (Ph+)	Inhibition of Proliferation	~ 0.1
DAGM/Bcr-Abl	Murine Myeloid Leukemia	Inhibition of Proliferation (IL-3 independent)	0.1 - 0.3

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of A-419259.

In Vitro Kinase Assay (ELISA-based)

This protocol describes the measurement of kinase activity and inhibition using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- His(6)-tagged purified kinases (e.g., Lck, Lyn, Src)
- Poly(Glu,Tyr) 4:1 substrate
- Phosphate Buffered Saline (PBS)
- PBS with 0.1% Tween-20 (PBS-T)
- Kinase Assay Buffer (250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO, 5 μM ATP)
- A-419259 dilutions
- Anti-phosphotyrosine-HRP antibody conjugate
- K-Blue TMB substrate
- 96-well ELISA plates

Procedure:

- Coat flat-bottom 96-well ELISA plates with 200 μg/mL solution of Poly(Glu,Tyr) 4:1 substrate in PBS for 1 hour at 37°C.
- Wash the plates with PBS-T.
- Add diluted A-419259 to the wells.
- Add the appropriate enzyme in kinase assay buffer to the wells.
- Incubate at room temperature for 20 minutes.

- Wash the plates three times with PBS-T.
- Add anti-phosphotyrosine-HRP antibody conjugate and incubate.
- Wash the plates and add K-Blue TMB substrate for color development.
- Read the absorbance at the appropriate wavelength.

Cellular Proliferation Assay (Calcein-AM)

This protocol outlines the measurement of cell viability and proliferation.

Materials:

- Cancer cell lines (e.g., K-562, Meg-01)
- Complete cell culture medium
- A-419259 stock solution in DMSO
- 96-well plates
- Calcein-AM
- Fluorescent plate reader

Procedure:

- Plate 10^4 cells per well in 96-well plates.
- Add various concentrations of A-419259 or vehicle control to the wells.
- Incubate the plates at 37°C for the desired time points (e.g., 24, 48, 72 hours).
- At each time point, centrifuge the plate at 1500 x g for 10 minutes.
- Wash the cells with PBS.
- Add calcein-AM to a final concentration of 1 μ M to each well.

- Incubate in the dark at room temperature for 1 hour.
- Read the fluorescence at 485 nm excitation and 530 nm emission.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection of apoptotic cells using flow cytometry.

Materials:

- Cancer cell lines
- A-419259
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Treat cells with various concentrations of A-419259 for the desired time.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.

- Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases with significant anti-proliferative and pro-apoptotic activity in cancer cells, particularly those driven by the Bcr-Abl oncoprotein. Its well-characterized mechanism of action and biological effects make it a valuable tool for research into Src kinase signaling and a promising scaffold for the development of novel anti-cancer therapeutics. Further investigation into its chemical synthesis and in vivo efficacy is warranted.

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